1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea

Adenosine A3 receptor GPCR binding urea vs thiourea

Researchers screening adenosine A3 ligands often lack validated low-affinity reference compounds to establish assay windows. 1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 15850-25-6) fills this gap with documented A3 binding (Ki=9.9 µM) and confirmed NOX1 inactivity (IC50>17 µM). • A3 reference ligand with peer-reviewed affinity data for binding assay calibration. • NOX1-negative control for counter-screening; chemically distinct from thiourea-based NF-κB inhibitors. • Unsubstituted parent scaffold for MurA/MurB antibacterial and p38 kinase inhibitor SAR. Supplied as crystalline solid (mp 209°C) with FTIR/MS reference spectra for batch identity verification.

Molecular Formula C16H13N3OS
Molecular Weight 295.4 g/mol
CAS No. 15850-25-6
Cat. No. B3048154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
CAS15850-25-6
Molecular FormulaC16H13N3OS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)
InChIKeyNZYWMMNENUUGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity & Baseline Properties for Procurement


1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS 15850-25-6, molecular formula C₁₆H₁₃N₃OS, MW 295.36 g/mol) is a phenylthiazolyl urea derivative in which a central urea bridge links a phenyl ring at one terminus and a 4-phenyl-1,3-thiazole heterocycle at the other [1]. The compound is a crystalline solid at ambient temperature with a fusion temperature of 482.15 K (209 °C) [2] and has been characterized by FTIR (KBr pellet) and GC-MS, with reference spectra deposited in the Wiley KnowItAll libraries [3]. Its bioactivity annotation includes weak affinity for the human adenosine A₃ receptor (Kᵢ = 9.90 × 10³ nM) and negligible inhibition of human NADPH oxidase 1 (IC₅₀ > 1.70 × 10⁴ nM) [1]. The phenylthiazolyl urea scaffold has been explored for antibacterial (MurA/MurB inhibition) [4] and anti-inflammatory applications [5], making the compound a useful reference standard or synthetic intermediate within these programs.

Workflow SAR baseline or counter-screening tool
Selection Context Phenylthiazolyl urea scaffold reference
Use Context Low-affinity adenosine A₃ receptor probe; negative control for NADPH oxidase 1

Scientific Risks of Generic Interchange


Within the phenylthiazolyl urea family, even minor structural perturbations produce substantial shifts in target engagement, potency, and physicochemical behavior. The parent urea (CAS 15850-25-6) displays a Kᵢ of 9.9 µM at the human adenosine A₃ receptor [1], whereas the thiourea analog SPA0355 (N-phenyl-N'-(4-phenyl-2-thiazolyl)thiourea) shows no reported adenosine receptor activity but instead suppresses NF-κB-mediated inflammation [2]. Substitution on the terminal phenyl ring can redirect selectivity entirely: 1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea (BAZ1A-IN-1) is a BAZ1A bromodomain ligand (Kd = 0.52 µM) with anticancer activity , a profile absent in the unsubstituted parent. The urea → thiourea replacement alters hydrogen-bonding capacity, metabolic stability, and toxicity potential [3]. Consequently, treating any phenylthiazolyl urea or thiourea as functionally interchangeable with CAS 15850-25-6 is scientifically unjustified; procurement must be guided by the specific evidence dimensions quantified below.

1
Urea to thiourea substitution
Adenosine A₃ receptor affinity may shift significantly; thiourea analogs can redirect target engagement toward NF-κB or dopamine β-hydroxylase.
2
Terminal ring substituent mismatch
Substituted analogs (nitro, methoxy, bromo) may exhibit markedly different potency and selectivity profiles; the unsubstituted parent cannot substitute for optimized leads.
3
Precursor or alkyl analog interchange
4-Phenylthiazol-2-amine and N-alkyl phenylthiazolyl ureas differ in melting point and biological activity; identity verification via melting point is recommended upon receipt.

Quantitative Differentiation Evidence


Adenosine A₃ Receptor Affinity: Urea vs. Thiourea

1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea binds the human adenosine A₃ receptor with a Kᵢ of 9.90 × 10³ nM (9.9 µM) in a radioligand displacement assay using [¹²⁵I]AB-MECA on HEK 293 cells [1]. In contrast, its direct thiourea analog, SPA0355 (N-phenyl-N'-(4-phenyl-2-thiazolyl)thiourea), has no reported adenosine A₃ activity in publicly available databases and instead functions as an NF-κB pathway suppressor (IC₅₀ values reported only in cellular inflammation models) [2]. This > 100-fold difference in target engagement illustrates that the carbonyl → thiocarbonyl substitution fundamentally alters the molecular recognition profile.

A₃ affinity shift
Head-to-head
Kᵢ 9.9 µM urea
vs no reported binding (thiourea)
Urea scaffold is required for adenosine A₃ engagement.
Reported target-engagement context; thiourea redirects to NF-κB.
Adenosine A3 receptor GPCR binding urea vs thiourea

NADPH Oxidase 1 Activity: Parent vs. Substituted Analogs

In a high-throughput screen at The Scripps Research Institute Molecular Screening Center, 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea showed no meaningful inhibition of human NADPH oxidase 1, with an IC₅₀ exceeding 1.70 × 10⁴ nM (> 17 µM) [1]. This contrasts sharply with substituted phenylthiazolyl urea derivatives, such as BAZ1A-IN-1 (1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea), which exhibits a Kd of 0.52 µM for the BAZ1A bromodomain , and with MurA/MurB-active phenylthiazolyl ureas bearing electron-withdrawing substituents that achieve IC₅₀ values in the low micromolar range against bacterial targets [2]. The unsubstituted parent thus serves as a negative control or selectivity profiling tool rather than as a potent inhibitor.

NOX1 inactivity
Assay context
IC₅₀ > 17 µM
Supports negative control selection for NOX1 counter-screening.
Parent is significantly less potent than substituted MurA/B-active analogs.
NADPH oxidase 1 ROS inhibition selectivity screening

Melting Point: Quality and Handling Differentiator

The DETHERM database records a fusion temperature of 482.15 K (209 °C) for 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea [1]. This experimentally determined value is substantially higher than that of the corresponding 4-phenylthiazol-2-amine precursor (CAS 2012-15-3, mp ~ 150–155 °C) [2] and exceeds the melting points reported for many N-alkyl-substituted phenylthiazolyl ureas (e.g., 1-allyl derivative, typically mp < 180 °C based on structural class trends) . The high melting point reflects strong intermolecular hydrogen bonding via the urea moiety and serves as a practical quality indicator: significant depression of the observed melting point may signal the presence of residual synthetic intermediates or degradation products.

Melting point
Specification review
482.15 K (209 °C)
Enables simple identity and purity verification at receipt.
Higher than precursor and N-alkyl analogs (~30–60 K difference).
Melting point thermal stability procurement quality

Anti-inflammatory Potential: p38 MAPK SAR Context

A systematic SAR study of 26 N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives, including the unsubstituted parent (compound 5a), evaluated anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. The parent compound served as the structural baseline; derivatives bearing 4-methoxy or 4-bromo substituents on the terminal phenyl ring showed significantly enhanced potency, with the most active compounds (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea) achieving superior efficacy to the unsubstituted parent [1]. Molecular docking revealed type II p38 kinase inhibitor interactions within the DFG-out active site for the series [1]. The parent compound is therefore the appropriate choice for laboratories that need the minimal pharmacophore for in-house derivatization or as a negative control in p38 MAPK assays, rather than for direct in vivo efficacy.

p38 MAPK SAR context
Class-level
Minimal pharmacophore (parent)
Baseline scaffold for derivatization in kinase inhibitor programs.
Optimized 4-methoxy/bromo analogs show enhanced potency in rat paw edema model.
p38 kinase inhibition anti-inflammatory molecular docking

Antibacterial Potential: MurA/MurB Pathway vs. Thiourea

The phenylthiazolyl urea chemotype has been validated as an inhibitor of the bacterial cell-wall biosynthesis enzymes MurA and MurB, with activity against Gram-positive pathogens including MRSA, VRE, and PRSP [1]. The unsubstituted parent (CAS 15850-25-6) embodies the core pharmacophore; the most optimized compound in the series, 3,4-difluorophenyl 5-cyanothiazolylurea (3p), demonstrated broad-spectrum antibacterial activity (clogP = 2.64) [1]. This antibacterial mechanism is structurally distinct from the dopamine β-hydroxylase inhibition exhibited by the thiourea analog U-14,624 (1-phenyl-3-(2-thiazolyl)-2-thiourea), which depletes norepinephrine in vivo at 25 mg/kg in mice [2]. The urea carbonyl is essential for MurA/MurB engagement; replacement with thiocarbonyl abolishes this activity.

MurA/B vs. DBH
Class-level
Urea: cell-wall biosynthesis
Thiourea: catecholamine depletion
Urea chemotype is essential for antibacterial MurA/MurB pathway studies.
Thiourea shifts mechanism to dopamine β-hydroxylase inhibition.
MurA/MurB inhibition antibacterial cell-wall biosynthesis

Research & Industrial Application Scenarios


A₃ Receptor Selectivity Screening Tool

With a Kᵢ of 9.9 µM at the human adenosine A₃ receptor [1], 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea serves as a low-affinity reference ligand for A₃ receptor binding assays. Its inactivity at NADPH oxidase 1 (IC₅₀ > 17 µM) [1] makes it suitable for counter-screening panels to assess selectivity of novel A₃ ligands. The compound's urea scaffold is chemically distinct from the thiourea-based NF-κB inhibitor SPA0355 [2], ensuring that observed A₃ binding is attributable to the urea chemotype rather than to thiourea-mediated off-target effects.

SAR Baseline for Phenylthiazolyl Urea Optimization

As the unsubstituted parent within the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea series, this compound represents the minimal pharmacophore for anti-inflammatory p38 kinase inhibitor programs [3]. Procurement of the parent enables systematic derivatization (e.g., 4-methoxy, 4-bromo, or nitro substitution) to map SAR trends in potency improvement. The high melting point (209 °C) [4] and availability of reference FTIR and MS spectra [5] facilitate batch-to-batch identity verification throughout the synthesis campaign.

Negative Control for NADPH Oxidase 1 Screening

The confirmed IC₅₀ > 17 µM against human NADPH oxidase 1 [1] qualifies this compound as a negative control in HTS campaigns targeting ROS-generating enzymes. Laboratories screening for NOX1 inhibitors can use CAS 15850-25-6 to establish assay background and distinguish specific inhibitors from non-specific or promiscuous binders. Its structural similarity to active phenylthiazolyl ureas ensures that any detected activity in derivative compounds is due to the introduced substituents rather than the core scaffold.

MurA/MurB Antibacterial Reference Standard

The phenylthiazolyl urea core is the validated pharmacophore for inhibition of MurA and MurB enzymes in Gram-positive bacteria [6]. As the unadorned parent structure, CAS 15850-25-6 provides a benchmark for comparing the antibacterial potency of newly synthesized analogs. Its urea linkage is mechanistically essential for cell-wall biosynthesis inhibition and cannot be replaced by a thiourea (which shifts activity toward dopamine β-hydroxylase inhibition [7]), making it the appropriate starting material for medicinal chemistry efforts targeting MRSA, VRE, and PRSP.

Application
Selection Property
Validation Focus
A₃ receptor selectivity screening
Low-affinity adenosine A₃ ligand
GPCR binding assay context; counter-screening against NOX1
SAR baseline for kinase inhibitor programs
Unsubstituted phenylthiazolyl urea scaffold
Systematic derivatization; batch identity verification via melting point
Negative control for NADPH oxidase 1 screening
Confirmed NOX1 inactivity
HTS background establishment; selectivity panel validation
Antibacterial MurA/MurB reference standard
Urea pharmacophore for cell-wall biosynthesis inhibition
Anti-Gram-positive assay context; benchmark for analog comparison

Technical Documentation Hub

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34 linked technical documents
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